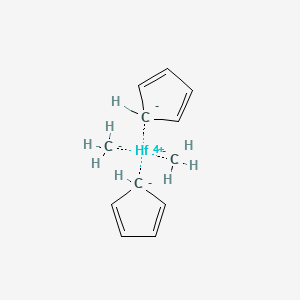
Dicyclopentadienyldimethylhafnium
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dicyclopentadienyldimethylhafnium, also known as bis(η-cyclopentadienyl)dimethylhafnium, is an organometallic compound with the formula (C₅H₅)₂Hf(CH₃)₂. It is a member of the metallocene family, which are compounds consisting of a transition metal sandwiched between two cyclopentadienyl anions. This compound is of particular interest due to its applications in catalysis and materials science.
准备方法
Synthetic Routes and Reaction Conditions
Dicyclopentadienyldimethylhafnium can be synthesized through the reaction of hafnium tetrachloride with cyclopentadienyl sodium, followed by methylation with methyl lithium. The general reaction scheme is as follows:
-
Formation of Cyclopentadienylhafnium Complex:
HfCl4+2NaC5H5→(C5H5)2HfCl2+2NaCl
-
Methylation:
(C5H5)2HfCl2+2CH3Li→(C5H5)2Hf(CH3)2+2LiCl
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The use of inert atmosphere and anhydrous solvents is crucial to prevent unwanted side reactions.
化学反应分析
Types of Reactions
Dicyclopentadienyldimethylhafnium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form hafnium dioxide.
Reduction: It can be reduced to form lower oxidation state hafnium compounds.
Substitution: The methyl groups can be substituted with other ligands, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Oxygen or ozone can be used as oxidizing agents.
Reduction: Hydrogen gas or hydride donors like lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, and alkylating agents like alkyl halides.
Major Products
Oxidation: Hafnium dioxide (HfO₂)
Reduction: Lower oxidation state hafnium compounds
Substitution: Various substituted hafnium complexes
科学研究应用
Dicyclopentadienyldimethylhafnium has several applications in scientific research:
Catalysis: It is used as a catalyst in polymerization reactions, particularly in the production of polyethylene and polypropylene.
Materials Science: The compound is used in the deposition of hafnium-containing thin films, which are important in semiconductor manufacturing.
Organometallic Chemistry: It serves as a precursor for the synthesis of other organohafnium compounds.
作用机制
The mechanism by which dicyclopentadienyldimethylhafnium exerts its effects is primarily through its ability to coordinate with other molecules and facilitate various chemical reactions. The cyclopentadienyl ligands stabilize the hafnium center, allowing it to participate in catalytic cycles. The methyl groups can be easily substituted, making the compound versatile in different chemical environments.
相似化合物的比较
Similar Compounds
Dicyclopentadienyldimethylzirconium: Similar structure but with zirconium instead of hafnium.
Dicyclopentadienyldimethyltitanium: Similar structure but with titanium instead of hafnium.
Dicyclopentadienylhafnium dichloride: Similar but with chloride ligands instead of methyl groups.
Uniqueness
Dicyclopentadienyldimethylhafnium is unique due to the presence of hafnium, which imparts specific catalytic properties and stability. Hafnium’s larger atomic radius compared to zirconium and titanium allows for different reactivity and coordination chemistry, making it valuable in specialized applications.
属性
分子式 |
C12H16Hf |
|---|---|
分子量 |
338.74 g/mol |
IUPAC 名称 |
carbanide;cyclopenta-1,3-diene;hafnium(4+) |
InChI |
InChI=1S/2C5H5.2CH3.Hf/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H3;/q4*-1;+4 |
InChI 键 |
XDSYNTNDOYQGBZ-UHFFFAOYSA-N |
规范 SMILES |
[CH3-].[CH3-].[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Hf+4] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















